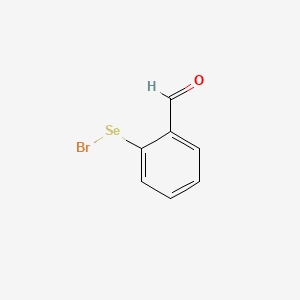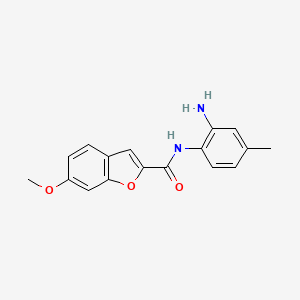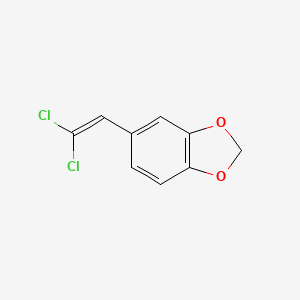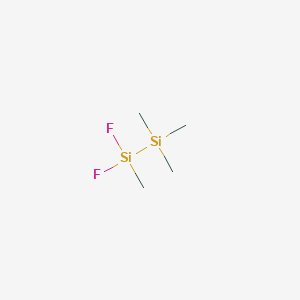![molecular formula C10H14O B14623187 7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane CAS No. 59055-17-3](/img/structure/B14623187.png)
7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes. This process is often catalyzed by transition metals such as platinum (II) or gold (I) . The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but generally involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules.
Scientific Research Applications
7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and polymers due to its reactive nature.
Mechanism of Action
The mechanism of action of 7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane involves the release of cyclopropyl ring strain, which serves as a thermodynamic driving force for reactions . The double bond within the skeleton provides a kinetic opportunity to initiate ring-opening reactions via coordination to metal species. This compound can undergo various transformations, including thermal reactions, nucleophilic addition, and rhodium-c
Properties
CAS No. |
59055-17-3 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-7(2)6-9-8-4-3-5-11-10(8)9/h8,10H,3-5H2,1-2H3 |
InChI Key |
QTYYYLBECCFVTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C1C2C1OCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


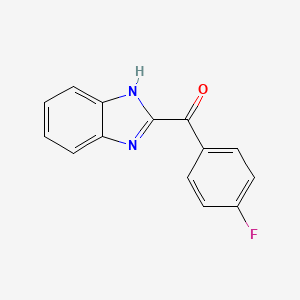
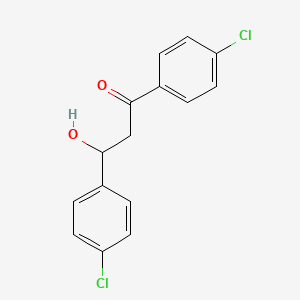


![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)
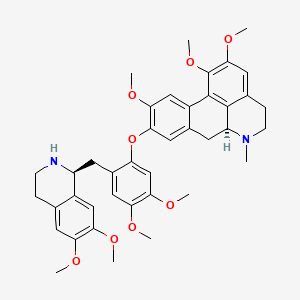
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)


